molecular formula C17H16FN3O2S B4736799 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4736799
M. Wt: 345.4 g/mol
InChI Key: PUVIMKQKSBXFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood. However, it has been proposed that the compound interacts with the active site of the target enzyme and forms a stable complex, thereby inhibiting its activity. The exact mode of inhibition may vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits inhibitory activity against various enzymes, as mentioned earlier. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its potential as a lead compound for drug discovery. Its inhibitory activity against various enzymes makes it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the study of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One direction is to investigate its inhibitory activity against other enzymes and their potential applications in drug discovery. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its suitability as a drug candidate. Additionally, the development of analogs and derivatives may lead to the discovery of more potent and selective inhibitors.

Scientific Research Applications

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, aldose reductase, and histone deacetylase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been linked to the treatment of diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

4-fluoro-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-13-3-2-4-14(9-13)11-21-12-16(10-19-21)20-24(22,23)17-7-5-15(18)6-8-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIMKQKSBXFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 6
4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

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